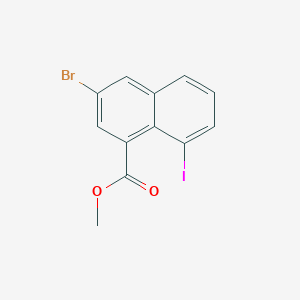
4-oxo-N-phenyl-4H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-phenyl-4H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are benzopyran derivatives known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromene core with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The initial step often involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under basic conditions to form the chromene core.
Introduction of the Carboxamide Group: The chromene intermediate is then subjected to amidation reactions. This can be achieved by reacting the chromene with an amine, such as aniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromene core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of phenolic derivatives or quinones.
Reduction: Formation of alcohols or reduced chromene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-oxo-N-phenyl-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits significant pharmacological activities. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-oxo-N-phenyl-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
類似化合物との比較
Similar Compounds
4-oxo-4H-chromene-3-carboxamide: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
N-phenyl-4H-chromene-3-carboxamide: Lacks the oxo group, which may affect its reactivity and interaction with biological targets.
4-oxo-N-methyl-4H-chromene-3-carboxamide: The methyl group instead of the phenyl group can significantly change its pharmacokinetic properties.
Uniqueness
4-oxo-N-phenyl-4H-chromene-3-carboxamide stands out due to its balanced hydrophobicity and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential in drug development and industrial applications.
特性
分子式 |
C16H11NO3 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
4-oxo-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-10-13(15)16(19)17-11-6-2-1-3-7-11/h1-10H,(H,17,19) |
InChIキー |
NVUUCSMDDBUOOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=COC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


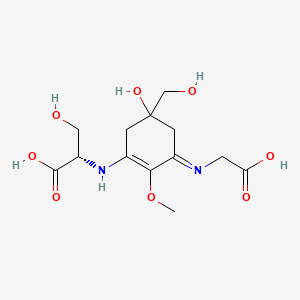

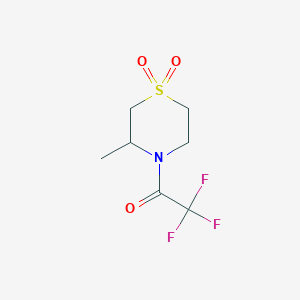
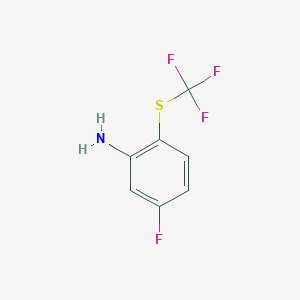
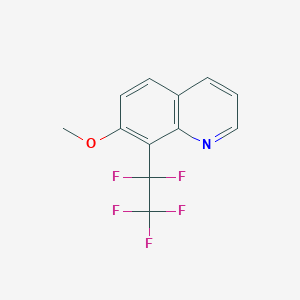
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
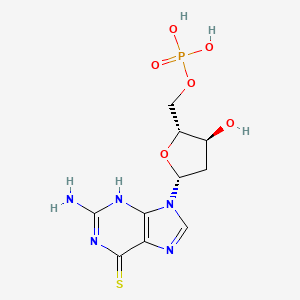
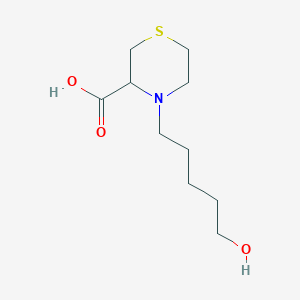


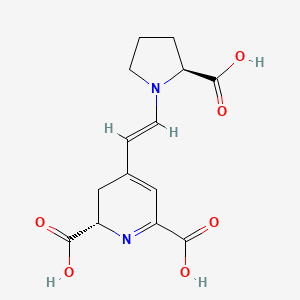

![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)
